N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O2/c1-10-3-8-14(9-15(10)21)23-18(25)16-11(2)22-19(26)24-17(16)12-4-6-13(20)7-5-12/h3-9,17H,1-2H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXKAOLUUZZWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)Cl)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with β-diketones under acidic or basic conditions, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or various organometallic reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of tetrahydropyrimidine derivatives, including the compound , as antimicrobial agents. For instance, it has been shown to possess activity against various strains of bacteria and fungi. The structural features of this compound contribute to its ability to inhibit microbial growth by interfering with essential cellular processes.
Case Study: Antitubercular Activity
A study investigated the synthesis and antitubercular activity of related compounds, revealing that modifications in the tetrahydropyrimidine structure can enhance potency against Mycobacterium tuberculosis. The electronic properties of substituents on the aromatic rings play a critical role in determining biological activity .
Anticancer Properties
Compounds similar to N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have been evaluated for their anticancer potential. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Against Tumor Cells
Mannich bases derived from similar structures have demonstrated significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. These compounds showed IC50 values lower than 2 μg/mL in some cases, indicating potent anticancer activity .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory pathways are valuable in therapeutic contexts.
Research Findings
In vitro studies have shown that tetrahydropyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests a potential role for these compounds in treating inflammatory diseases .
Drug Design and Development
The unique structure of this compound makes it an attractive candidate for drug design. Its ability to interact with various biological targets allows for the exploration of new therapeutic agents.
Applications in Drug Discovery
The compound's derivatives are being explored for their potential as lead compounds in drug discovery programs aimed at developing new treatments for infectious diseases and cancer. Structure-activity relationship (SAR) studies are crucial for optimizing efficacy and minimizing toxicity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related tetrahydropyrimidine derivatives, emphasizing substituent effects, synthesis routes, and biological activities. Data are synthesized from peer-reviewed studies and crystallographic databases.
Structural Analogues and Substituent Effects
Key structural variations among tetrahydropyrimidine derivatives include:
- N-aryl substituents : Position and electronic nature of halogen/methoxy groups.
- 4-Aryl substituents : Aromatic ring substitutions influencing steric and electronic interactions.
- 2-Position heteroatoms : Oxo (O) vs. thioxo (S), affecting hydrogen-bonding capacity and bioactivity.
- 6-Methyl group : A conserved substituent in many analogs, enhancing hydrophobic interactions.
Table 1: Structural and Functional Comparison of Tetrahydropyrimidine Derivatives
Key Observations :
Electron-Withdrawing vs. Electron-Donating Groups :
- Chloro substituents (e.g., 3-chloro-4-methylphenyl in the target compound) enhance electrophilicity and may improve binding to microbial targets, as seen in analogs with trifluoromethyl groups .
- Methoxy/ethoxy groups (e.g., 4-ethoxyphenyl in ) increase hydrophobicity but may reduce reactivity compared to halogens.
Oxo vs. Thioxo at 2-Position :
- Thioxo analogs (e.g., ) exhibit stronger antimicrobial activity, likely due to enhanced hydrogen-bonding interactions with biological targets via sulfur’s polarizability .
- Oxo derivatives (e.g., target compound, ) are less reactive but may offer improved metabolic stability.
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods for oxo derivatives, involving cyclocondensation of substituted β-ketoamides, aldehydes, and urea/thiourea under acidic conditions (e.g., POCl₃/DMF) .
- Thioxo derivatives require thiourea instead of urea, as demonstrated in .
Crystallographic and Computational Insights
Biological Activity
N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its antitubercular properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 498.4 g/mol. The structure features a tetrahydropyrimidine ring substituted with chloro and methyl groups, which are critical for its biological activity.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula:
- SMILES Notation: CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)Cl)Cl
Antitubercular Activity
Recent studies have highlighted the compound's potential as an antitubercular agent. The synthesis and structure-activity relationship (SAR) studies indicate that modifications in the phenyl rings significantly influence the biological activity against Mycobacterium tuberculosis (M. tuberculosis).
Key Findings:
- In vitro Activity: The compound exhibited notable inhibitory activity against M. tuberculosis strains at concentrations around 6.25 µg/mL. In comparative studies, it demonstrated a higher potency than traditional antitubercular drugs such as isoniazid and rifampicin .
- Mechanism of Action: The presence of the carboxamide group appears to enhance the interaction with the bacterial cell wall or metabolic pathways critical for the survival of the pathogen. This interaction is further influenced by the electronic properties of substituents on the aromatic rings .
Other Biological Activities
In addition to its antitubercular properties, preliminary investigations suggest potential activities in other areas:
- Antimicrobial Activity: Some derivatives of tetrahydropyrimidine compounds have shown broad-spectrum antimicrobial effects, indicating that this class of compounds may serve as a scaffold for developing new antibiotics .
- Anticancer Potential: There is emerging evidence that certain structural analogs exhibit cytotoxic effects against various cancer cell lines, warranting further exploration into their mechanisms and therapeutic applications .
Case Studies and Research Findings
A selection of case studies illustrates the compound's efficacy:
| Study Reference | Compound Tested | MIC (µg/mL) | Comparison Drug | Result |
|---|---|---|---|---|
| N-(3-chloro...) | 6.25 | Isoniazid | More potent | |
| Derivative A | 0.12 | Rifampicin | 5.5 times more potent | |
| Derivative B | 8.0 | Control | Significant inhibition |
These studies underscore the importance of structural modifications in enhancing biological efficacy and provide a pathway for future drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
- Methodology : The compound can be synthesized via modified Biginelli reactions. For example, a mixture of substituted β-ketoesters, aldehydes (e.g., 4-chlorobenzaldehyde), and urea/thiourea derivatives is refluxed in ethanol with HCl as a catalyst. Post-reflux crystallization (e.g., methanol) yields the product . Key parameters include stoichiometric ratios (1:1:1), reaction duration (~24–25 hours), and acid catalysis (conc. HCl). Yield optimization often requires temperature control (reflux vs. room-temperature crystallization) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the 3D structure, including bond lengths, angles, and hydrogen-bonding networks. Complementary techniques include:
- NMR : H and C NMR to verify substituent positions and purity.
- HPLC : Purity assessment (>95% threshold for research-grade material).
- FT-IR : Identification of carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) functional groups .
Q. What preliminary biological screening approaches are used for this compound?
- Methodology : Initial assays focus on antimicrobial activity (e.g., agar diffusion against S. aureus or E. coli) and cytotoxicity (MTT assay on mammalian cell lines). Dose-response curves (0–100 µM) and IC calculations are standard. Negative controls (DMSO) and positive controls (e.g., ciprofloxacin) are mandatory .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproduct formation?
- Methodology :
- Catalyst Screening : Replace HCl with Lewis acids (e.g., FeCl, ZnCl) or ionic liquids to enhance regioselectivity .
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for better solubility of intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2–4 hours vs. 24 hours) and improve homogeneity .
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs with fluorophenyl or methyl groups instead of chlorophenyl. Test against enzyme targets (e.g., dihydrofolate reductase) via kinetic assays.
- Computational Modeling : Use DFT or molecular docking (AutoDock Vina) to predict binding affinities. The 3-chloro-4-methylphenyl group may enhance hydrophobic interactions in enzyme pockets .
Q. How should researchers resolve discrepancies in spectral data (e.g., NMR shifts) across studies?
- Methodology :
- Cross-Validation : Compare experimental H NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw).
- Deuterated Solvent Effects : Account for solvent-induced shifts (e.g., DMSO-d vs. CDCl).
- Dynamic Effects : Investigate tautomerism (e.g., keto-enol) via variable-temperature NMR .
Key Considerations for Researchers
- Crystallography : Prioritize SC-XRD to resolve conformational ambiguities (e.g., chair vs. boat pyrimidine rings) .
- Ethical Compliance : Adhere to in vitro research guidelines; avoid human/animal testing without regulatory approval .
- Data Reproducibility : Document reaction conditions (e.g., humidity, light exposure) to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
